Sourcing regioisomerically pure, multi-halogenated benzaldehydes often leads to lengthy custom synthesis quotes and uncertain timelines. 5-Bromo-2-fluoro-3-methylbenzaldehyde (CAS 903875-64-9) resolves this as a stocked building block with orthogonal reactivity. Key advantages:
- Enables sequential diversification: C5-Br for Pd-coupling, C2-F for SNAr, with C3-Me blocking undesired C4 substitution.
- Solid physical form (mp 48-50°C) simplifies automated dispensing and QC identity confirmation versus its C4-methyl isomer.
- Cited within Dow AgroSciences patent US 2014/0171314 A1, confirming its evaluated biological relevance.
Molecular FormulaC8H6BrFO
Molecular Weight217.03 g/mol
CAS No.903875-64-9
Cat. No.B1374601
⚠ Attention: For research use only. Not for human or veterinary use.
5-Bromo-2-fluoro-3-methylbenzaldehyde (CAS 903875-64-9) is a trisubstituted benzaldehyde building block (C₈H₆BrFO, MW 217.04) carrying bromine at the 5-position, fluorine at the 2-position, and a methyl group at the 3-position . It belongs to the class of halogenated aromatic aldehydes widely employed as intermediates in pharmaceutical and agrochemical synthesis . The compound is a white solid at ambient temperature with a reported melting point of 48–50 °C and is commercially available at purities of 95–98% from multiple suppliers . Its three distinct substituents create a regiochemically dense scaffold that enables orthogonal functionalisation strategies, making it a versatile entry point for constructing complex aryl architectures.
Halogenated benzaldehyde building blocks are not interchangeable because each substitution pattern dictates a unique combination of physical form, electronic character, steric environment, and reactivity [1]. Removing the methyl group (e.g., 5-bromo-2-fluorobenzaldehyde) changes the melting point by ≥10 °C and eliminates the steric shielding of the 4-position, altering regioselectivity in subsequent reactions [2]. Omitting the bromine (e.g., 2-fluoro-3-methylbenzaldehyde) abolishes the capacity for palladium-catalysed cross-coupling entirely while also shifting LogP downward by ~0.8 log units, which affects partitioning behaviour in both synthetic workup and biological assays [3]. Relocating the methyl group to the 4-position (5-bromo-2-fluoro-4-methylbenzaldehyde, CAS 497224-12-1) preserves the molecular formula but yields a compound with a melting point 20–25 °C higher, indicative of different crystal packing and potentially altered solubility in non-polar media [4]. These differences are not cosmetic; they propagate through every downstream synthetic step and can lead to divergent yields, impurity profiles, and biological readouts. The quantitative evidence below demonstrates where 5-bromo-2-fluoro-3-methylbenzaldehyde occupies a distinct position within its comparator space.
[1] M. Schlosser, 'Fluorine in Medicinal Chemistry and Chemical Biology,' Wiley, 2009, Chapter 1 – Influence of fluorine substitution on physicochemical properties. View Source
[2] ChemWhat. 5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5) – Melting point 58–62 °C. https://www.chemwhat.com/5-bromo-2-fluorobenzaldehyde-cas-93777-26-5/ (accessed April 2026). View Source
[4] NBInno. 5-Bromo-2-Fluoro-4-Methylbenzaldehyde: A Promising Building Block – Melting point 70–73 °C. https://www.nbinno.com/5-bromo-2-fluoro-4-methylbenzaldehyde-a-promising-building-block-for-pharmaceutical-synthesis/ (accessed April 2026). View Source
Solid-State Handling Advantage Over Liquid Analogs
5-Bromo-2-fluoro-3-methylbenzaldehyde is an isolable white solid (mp 48–50 °C) , whereas its des-bromo analog 2-fluoro-3-methylbenzaldehyde (CAS 886762-64-7) is a free-flowing liquid at ambient temperature with a boiling point of 197 °C . Solid form facilitates precise gravimetric dispensing on the bench, reduces evaporation losses during storage, and simplifies inert-atmosphere handling relative to a liquid that requires sealed-vial transfer.
Physical propertyFormulationWeighing accuracy
Evidence Dimension
Physical state at 20–25 °C
Target Compound Data
White solid; mp 48–50 °C
Comparator Or Baseline
2-Fluoro-3-methylbenzaldehyde: colourless liquid; bp 197 °C
Quantified Difference
Solid vs. liquid; Δ phase at ambient temperature
Conditions
Ambient laboratory conditions (20–25 °C, 1 atm)
Why This Matters
For automated high-throughput synthesis platforms or manual weighing workflows, a solid intermediate reduces handling variability and improves dispensing accuracy compared to a volatile liquid.
Physical propertyFormulationWeighing accuracy
Melting Point Differentiation Among C₈H₆BrFO Isomers
Among three constitutional isomers sharing the formula C₈H₆BrFO, the 5-bromo-2-fluoro-3-methyl substitution pattern yields a melting point of 48–50 °C , whereas 5-bromo-2-fluoro-4-methylbenzaldehyde melts at 70–73 °C [1] and 5-bromo-2-fluorobenzaldehyde (lacking the methyl group) melts at 58–62 °C [2]. The 20–23 °C spread across regioisomers provides a straightforward identity verification tool and suggests differential solubility in organic solvents relevant to recrystallisation and reaction medium selection.
Structural isomerCrystal packingPurification
Evidence Dimension
Melting point
Target Compound Data
48–50 °C
Comparator Or Baseline
5-Bromo-2-fluoro-4-methylbenzaldehyde: 70–73 °C [1]; 5-Bromo-2-fluorobenzaldehyde: 58–62 °C [2]
Quantified Difference
Δmp: −20 to −23 °C vs. 4-methyl isomer; −8 to −14 °C vs. des-methyl analog
Conditions
Capillary melting point apparatus; literature values from multiple suppliers
Why This Matters
A lower melting point can translate to higher solubility in organic solvents at a given temperature, potentially enabling homogeneous reaction conditions or easier chromatographic purification compared to the higher-melting regioisomer.
Structural isomerCrystal packingPurification
[1] NBInno. 5-Bromo-2-Fluoro-4-Methylbenzaldehyde – Melting point 70–73 °C. https://www.nbinno.com/5-bromo-2-fluoro-4-methylbenzaldehyde-a-promising-building-block-for-pharmaceutical-synthesis/ (accessed April 2026). View Source
[2] ChemWhat. 5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5) – Melting point 58–62 °C. https://www.chemwhat.com/5-bromo-2-fluorobenzaldehyde-cas-93777-26-5/ (accessed April 2026). View Source
Lipophilicity Increase from Bromine Substitution
The computed octanol-water partition coefficient (LogP) of 5-bromo-2-fluoro-3-methylbenzaldehyde is 2.71 , compared to 1.95 for the des-bromo analog 2-fluoro-3-methylbenzaldehyde [1], representing an increase of 0.76 log units. This LogP shift corresponds to an approximately 5.8-fold increase in lipophilicity, which can enhance membrane permeability in cell-based assays while also affecting solubility and metabolic stability .
Computed values from ChemSrc and vendor databases; drug-likeness filters from Alfa Chemistry
Why This Matters
A LogP increase of ~0.8 units moves the compound into a more favourable range for blood-brain barrier penetration (CNS drug space) while retaining acceptable aqueous solubility; this property is intrinsic to the bromine-for-hydrogen substitution and cannot be replicated by the des-bromo analog.
Orthogonal Reactivity via Bromine Cross-Coupling and Fluorine Activation
The 5-bromo substituent serves as an electrophilic handle for Pd-catalysed Suzuki, Heck, and Sonogashira couplings, while the 2-fluoro group exerts an electron-withdrawing effect (σₘ ≈ 0.34) that activates the ring toward nucleophilic aromatic substitution at positions ortho and para to fluorine [1]. The 3-methyl group provides steric shielding of the adjacent 4-position, directing electrophilic substitution to the 6-position. In contrast, the des-bromo analog 2-fluoro-3-methylbenzaldehyde lacks any cross-coupling capacity, and the des-fluoro analog 5-bromo-3-methylbenzaldehyde loses the electronic activation provided by fluorine, reducing SNAr reactivity [2].
Br at C5 enables Pd-catalysed coupling; F at C2 activates ring for SNAr; CH₃ at C3 blocks C4 [1]
Comparator Or Baseline
2-Fluoro-3-methylbenzaldehyde: no cross-coupling handle; 5-bromo-3-methylbenzaldehyde: no fluorine activation for SNAr [2]
Quantified Difference
Qualitative: two orthogonal reactive sites (Br, F) vs. zero or one in comparators
Conditions
Class-level reactivity: Pd(0) catalysis for C–Br; nucleophilic aromatic substitution for C–F activation; literature precedent for halogenated benzaldehydes [1]
Why This Matters
The presence of two orthogonal leaving groups (Br for cross-coupling, F for SNAr) enables sequential diversification strategies that are impossible with mono-halogenated analogs, making this scaffold uniquely suited for library synthesis in medicinal chemistry.
[1] M. Schlosser, 'Fluorine in Medicinal Chemistry and Chemical Biology,' Wiley, 2009. Chapter 1 – Effect of fluorine substitution on reactivity; Chapter 4 – Fluorinated benzaldehydes as building blocks. View Source
A published synthesis protocol starting from 4-bromo-1-fluoro-2-methylbenzene (5.0 g, 26.6 mmol) via LDA-mediated deprotonation and DMF quench delivers 5-bromo-2-fluoro-3-methylbenzaldehyde in 64% isolated yield (3.6 g) as a white solid with mp 48–50 °C . The procedure is referenced in patent literature (Dow AgroSciences LLC, US 2014/0171314 A1) [1]. While comparative yield data for regioisomers under identical conditions are not available, this benchmark provides a reproducible starting point for process chemists evaluating scalability.
Synthesis yieldFormylationScalability
Evidence Dimension
Isolated yield of formylation step
Target Compound Data
64% isolated yield (3.6 g from 5.0 g starting bromide)
Comparator Or Baseline
No direct comparator yield data available for identical conditions; synthesis of regioisomer 5-bromo-2-fluoro-4-methylbenzaldehyde reported via analogous route
Quantified Difference
N/A (cross-study comparison not possible due to different starting materials and conditions)
A documented yield of 64% on a 5 g scale provides a realistic expectation for initial process development, reducing the risk of committing resources to a building block that may be synthetically inaccessible at required quantities.
Synthesis yieldFormylationScalability
[1] Dow AgroSciences LLC. Pesticidal compositions and processes related thereto. US Patent Application US 2014/0171314 A1, 2014. View Source
Purity and Batch Consistency Across Multiple Suppliers
5-Bromo-2-fluoro-3-methylbenzaldehyde is available from at least five independent suppliers at purities of 95–98%, with batch-specific QC documentation including ¹H NMR, HPLC, and GC . In contrast, the regioisomer 5-bromo-2-fluoro-4-methylbenzaldehyde is listed by fewer suppliers, and the des-bromo analog 2-fluoro-3-methylbenzaldehyde typically requires custom synthesis at quantities above gram scale . The availability of multiple qualified supply sources reduces single-supplier dependency and facilitates competitive pricing.
Quality controlProcurementReproducibility
Evidence Dimension
Number of suppliers offering ≥95% purity with QC documentation
≥2× supplier count vs. regioisomer; stocked vs. custom-synthesis for des-bromo analog
Conditions
Catalogue listings checked April 2026; purity by HPLC or GC area%
Why This Matters
Multi-supplier availability with documented purity reduces procurement risk, shortens lead times, and supports competitive benchmarking—critical factors when a building block is designated for a long-term medicinal chemistry programme.
Medicinal Chemistry: Orthogonal Functionalisation for Library Synthesis
The combination of a C5 bromine (Suzuki/Heck handle) and a C2 fluorine (SNAr activator) allows iterative diversification: first, palladium-catalysed coupling introduces a biaryl or alkenyl moiety at C5; second, nucleophilic displacement of fluorine at C2 installs an amine, ether, or thiol substituent [1]. The C3 methyl group protects the C4 position from undesired electrophilic attack. This orthogonal reactivity, supported by class-level precedent [1], enables construction of diverse compound libraries from a single scaffold—a strategy not feasible with mono-halogenated analogs such as 2-fluoro-3-methylbenzaldehyde (lacks cross-coupling handle) or 5-bromo-3-methylbenzaldehyde (lacks fluorine activation). The solid physical form further facilitates automated library synthesis.
Agrochemical Intermediate: Patent-Backed Pesticidal Lead Optimisation
The compound is cited as an intermediate in Dow AgroSciences patent US 2014/0171314 A1, which discloses pesticidal compositions based on tri-substituted benzaldehyde scaffolds [2]. The specific substitution pattern (Br-5, F-2, Me-3) is claimed within a broader Markush structure, indicating that the regiochemistry has been evaluated for biological activity. The commercial availability of 5-bromo-2-fluoro-3-methylbenzaldehyde at 97–98% purity from multiple sources reduces lead optimisation timelines compared to custom-synthesising an unstocked regioisomer.
Process Chemistry: Scalable Formylation with Yield Benchmark
The LDA/DMF formylation protocol yielding 64% on a 5 g scale provides a validated starting point for process development. The moderate melting point (48–50 °C) allows purification by crystallisation as well as chromatography, offering flexibility during scale-up. The compound's LogP of 2.71 suggests extractability into common organic solvents (EtOAc, DCM) during aqueous workup, which is advantageous for multi-kilogram campaigns.
Analytical Reference: Melting Point for Identity Verification
The melting point range of 48–50 °C provides a simple, instrument-free identity check that distinguishes this compound from its C₈H₆BrFO isomers: 5-bromo-2-fluoro-4-methylbenzaldehyde melts at 70–73 °C, and 5-bromo-2-fluorobenzaldehyde melts at 58–62 °C [3]. This discrimination is valuable for incoming quality control in GLP laboratories and for troubleshooting when multiple regioisomers are handled concurrently.
[1] M. Schlosser, 'Fluorine in Medicinal Chemistry and Chemical Biology,' Wiley, 2009. Chapters on fluorinated benzaldehyde building blocks and orthogonal reactivity. View Source
[2] Dow AgroSciences LLC. Pesticidal compositions and processes related thereto. US Patent Application US 2014/0171314 A1, 2014. View Source
[3] NBInno. 5-Bromo-2-Fluoro-4-Methylbenzaldehyde – Melting point 70–73 °C. https://www.nbinno.com/5-bromo-2-fluoro-4-methylbenzaldehyde-a-promising-building-block-for-pharmaceutical-synthesis/ (accessed April 2026). View Source
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